molecular formula C15H19ClN2O3S B3373043 2-Chloro-1-[6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one CAS No. 949226-53-3

2-Chloro-1-[6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one

Cat. No.: B3373043
CAS No.: 949226-53-3
M. Wt: 342.8 g/mol
InChI Key: BTCDUTBHRGKFJH-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-[6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the versatility of the pyrrolidine scaffold, this compound could potentially be used to design new biologically active compounds .

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds characterized by the pyrrolidine ring have been reported to have target selectivity , suggesting that this compound may also selectively affect certain biochemical pathways.

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a component of this compound, have been compared with the parent aromatic pyrrole and cyclopentane , which may provide some insights into its pharmacokinetic properties.

Result of Action

It is known that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates , suggesting that this compound may have specific molecular and cellular effects based on its stereochemistry.

Action Environment

It is known that steric factors can influence the biological activity of compounds characterized by the pyrrolidine ring , suggesting that similar factors may also influence the action of this compound.

Properties

IUPAC Name

2-chloro-1-(6-pyrrolidin-1-ylsulfonyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c16-11-15(19)18-9-3-4-12-10-13(5-6-14(12)18)22(20,21)17-7-1-2-8-17/h5-6,10H,1-4,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCDUTBHRGKFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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